molecular formula C7H7F3N2O B15507971 (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol

Katalognummer: B15507971
Molekulargewicht: 192.14 g/mol
InChI-Schlüssel: QHPXEGKGGCPBMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol is a multifunctional pyridine derivative of high interest in medicinal chemistry and drug discovery. This compound features a 6-amino group and a hydroxymethyl group on the pyridine ring, alongside a metabolically stable trifluoromethyl group, making it a versatile intermediate for the synthesis of more complex molecules . The aminopyridine core is a common scaffold in bioactive compounds, and the presence of the trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability . This chemical serves as a key building block for researchers, particularly in the construction of potential kinase inhibitors . While the specific biological activity of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol is not fully characterized, structurally similar compounds, such as those based on a 3-substituted pyrazole framework, have been investigated as potent inhibitors of DLK (dual leucine zipper kinase) for the treatment of neurodegenerative conditions . Furthermore, analogs of this compound are utilized in multicomponent reactions to create complex heterocyclic systems like spirooxindoles, which are privileged structures in drug discovery for their diverse biological activities . Researchers can leverage the reactive amino and alcohol functionalities to link this subunit to other pharmacophores or to create diverse chemical libraries. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C7H7F3N2O

Molekulargewicht

192.14 g/mol

IUPAC-Name

[6-amino-5-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-12-6(5)11/h1-2,13H,3H2,(H2,11,12)

InChI-Schlüssel

QHPXEGKGGCPBMT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(F)(F)F)N)CO

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol -CF₃ (5), -NH₂ (6), -CH₂OH (3) C₇H₇F₃N₂O 208.14 Potential kinase inhibitor scaffold
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol -CF₃ (5), -Cl (2), -CH₂OH (3) C₇H₅ClF₃NO 227.57 Intermediate for agrochemicals
(6-Chloro-5-iodopyridin-3-yl)methanol -Cl (6), -I (5), -CH₂OH (3) C₆H₅ClINO 299.47 Halogenated precursor for coupling reactions
(5,6-Dimethoxypyridin-3-yl)methanol -OCH₃ (5,6), -CH₂OH (3) C₈H₁₁NO₃ 169.18 Solubility-enhancing moiety

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and its chloro/iodo analogs enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution or cross-coupling reactions .
  • Amino vs.
  • Hydroxymethyl Functionality : The -CH₂OH group in all listed compounds serves as a versatile handle for esterification, oxidation to carboxylic acids, or conjugation to other pharmacophores .

Key Observations :

  • The target compound exhibits potent inhibitory activity against MAP3K12 (Ki = 23.0 nM), likely due to the amino group’s ability to form hydrogen bonds with the kinase active site .
  • Benzonitrile derivatives (e.g., 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile) lack hydroxymethyl groups but retain the trifluoromethyl-amino-pyridine core, suggesting their utility in kinase-targeted drug discovery .

Q & A

Q. What are the common synthetic routes for preparing (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:
  • Trifluoromethyl introduction : Halogenated pyridine precursors (e.g., 3-bromo-5-aminopyridine) undergo nucleophilic substitution or coupling reactions with trifluoromethylating agents like (trifluoromethyl)copper complexes.
  • Amination : Direct amination via Buchwald-Hartwig coupling or catalytic amination under palladium/ligand systems.
  • Methanol group installation : Reduction of a carbonyl intermediate (e.g., ester or aldehyde) using LiAlH₄ or NaBH₄ in anhydrous THF .
  • Example: A European patent describes a similar compound synthesized via Suzuki-Miyaura coupling of boronic acids with trifluoromethyl-substituted pyridines, followed by reduction .

Q. Which spectroscopic techniques are most effective for characterizing (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., -NH₂ at δ 5.5–6.5 ppm, -CF₃ splitting patterns). ¹⁹F NMR confirms trifluoromethyl integration .
  • LCMS : High-resolution LCMS verifies molecular weight (e.g., [M+H]⁺ peaks) and purity. For example, LCMS data in EP4374877A2 showed m/z 393 [M+H]⁺ for a related compound .
  • FT-IR : Detects functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol in nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity. For example, DMSO improved coupling efficiency in a 53.7% yield reaction .
  • Catalyst systems : Use Pd(PPh₃)₄/Xantphos for coupling reactions or K₂CO₃ as a base for deprotonation .
  • Temperature control : Heating at 90°C for 16 hours in DMSO facilitated complete conversion in a multi-step synthesis .
  • Purification : Column chromatography (ethyl acetate/petroleum ether gradient) or recrystallization (hexane/ethyl acetate) enhances purity .

Q. What strategies resolve contradictory data in biological activity assays of trifluoromethyl-substituted pyridine derivatives?

  • Methodological Answer :
  • Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature, solvent concentration) to minimize variability.
  • Structural analogs comparison : Compare activity of derivatives (e.g., bromo- or methoxy-substituted analogs) to isolate the trifluoromethyl group’s role .
  • Mechanistic studies : Use molecular docking (e.g., PHENIX software ) to analyze interactions with targets like kinases or enzymes. For instance, trifluoromethyl groups enhance hydrophobic binding in kinase inhibitors .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, patents) to identify trends, such as the trifluoromethyl group’s impact on IC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol synthesis?

  • Methodological Answer :
  • Parameter audit : Compare reaction parameters (e.g., solvent purity, catalyst loading, stoichiometry). For example, THF vs. DMSO may alter reaction kinetics .
  • Intermediate characterization : Use LCMS or NMR to identify side products (e.g., over-reduction of methanol to methyl groups).
  • Scale effects : Pilot small-scale reactions (1–5 mmol) before scaling up. A patent reported 91% yield in small-scale hydrolysis but lower yields at larger scales .

Biological and Mechanistic Insights

Q. What is the hypothesized mechanism of action for (6-Amino-5-(trifluoromethyl)pyridin-3-yl)methanol in medicinal chemistry?

  • Methodological Answer :
  • Target interaction : The trifluoromethyl group enhances lipophilicity, improving membrane permeability. The amino and methanol groups form hydrogen bonds with active sites (e.g., kinase ATP pockets) .
  • Case study : Analogous compounds (e.g., imidazo[1,2-a]pyridines) inhibit kinases via π-π stacking and halogen bonding .
  • Validation : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for targets like JAK or ALK kinases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.